N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trichloroethyl group attached to an azepane ring, which is further connected to a tert-butylbenzamide moiety. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced via nucleophilic substitution reactions using trichloroethanol and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the azepane-trichloroethyl intermediate with 4-tert-butylbenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide
- N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-2-methylbenzamide
Uniqueness
N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl3N2O/c1-18(2,3)15-10-8-14(9-11-15)16(25)23-17(19(20,21)22)24-12-6-4-5-7-13-24/h8-11,17H,4-7,12-13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFQNPIHDNFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.